1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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Overview
Description
1-(Iodomethyl)-2-oxabicyclo[222]octane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodination of a precursor compound, followed by a series of reactions to introduce the carboxylic acid group. One common synthetic route includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in electrophilic and nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by DABCO.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in medicinal chemistry, the compound may interact with biological targets to inhibit specific enzymes or pathways involved in disease progression .
Comparison with Similar Compounds
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its catalytic properties in organic synthesis.
Bicyclo[2.2.2]octane Derivatives: These compounds share a similar bicyclic structure and are used in various chemical reactions.
The uniqueness of 1-(Iodomethyl)-2-oxabicyclo[22
Properties
Molecular Formula |
C9H13IO3 |
---|---|
Molecular Weight |
296.10 g/mol |
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C9H13IO3/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12/h1-6H2,(H,11,12) |
InChI Key |
UDGDLDBLZCYELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)C(=O)O)CI |
Origin of Product |
United States |
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